[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride
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Overview
Description
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxymethyl and dimethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of Hydroxymethyl and Dimethyl Groups: The hydroxymethyl and dimethyl groups are introduced through a series of substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and dimethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride can be compared with other similar compounds, such as:
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol: The free base form without the hydrochloride salt.
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol acetate: An acetate salt form.
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol sulfate: A sulfate salt form.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(5-10)3-9-4-8(7,2)6-11;/h9-11H,3-6H2,1-2H3;1H/t7-,8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCMNYYCUOJPV-KVZVIFLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(C)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@@]1(C)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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